[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid

Chiral resolution Enantiomeric excess Medicinal chemistry building blocks

[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 1354007-49-0) is a chiral, non-proteinogenic amino acid derivative built on an (R)-configured 1-benzylpyrrolidine core, bearing an N-cyclopropyl substituent on the 3-amino position and an acetic acid terminus. With molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol, it is marketed by multiple vendors at purities of ≥95% and ≥98% as a research chemical.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
Cat. No. B7986110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CC1N(CC(=O)O)C2CCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C16H22N2O2/c19-16(20)12-18(14-6-7-14)15-8-9-17(11-15)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20)/t15-/m1/s1
InChIKeyUAKLPACEACOJDQ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid: Chiral Pyrrolidine Scaffold for Research Procurement


[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 1354007-49-0) is a chiral, non-proteinogenic amino acid derivative built on an (R)-configured 1-benzylpyrrolidine core, bearing an N-cyclopropyl substituent on the 3-amino position and an acetic acid terminus . With molecular formula C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol, it is marketed by multiple vendors at purities of ≥95% and ≥98% as a research chemical . The compound presents a conformationally restricted scaffold that combines a basic tertiary amine, a cyclopropyl ring known to modulate metabolic stability, and a carboxylic acid handle amenable to amide coupling, making it a candidate building block in medicinal chemistry programs .

Why [((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid Cannot Be Interchanged with In-Class Analogs


Within the family of N-substituted pyrrolidine-3-aminoacetic acids, seemingly minor structural modifications produce compounds with divergent physicochemical and pharmacological profiles. The (R)-enantiomer of the target compound (CAS 1354007-49-0) is structurally distinct from its (S)-counterpart (CAS 1354002-55-3) , from the racemic mixture (CAS 1353963-20-8) , from the N-acetyl congener (CAS 1354000-23-9), and from the positionally isomeric [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid, which differs in the point of attachment of the acetic acid moiety on the pyrrolidine ring . Systematic SAR studies across analogous pyrrolidine scaffolds have demonstrated that the absolute configuration at the 3-position exerts profound effects on target binding affinity; for example, in a structurally related series of N-(1-benzylpyrrolidin-3-yl)benzamides, the (S)-enantiomer of a fatty acid synthase inhibitor displayed >4-fold greater activity than the corresponding (R)-enantiomer [1]. The cyclopropyl group on the target compound further differentiates it from N-methyl, N-ethyl, and N-isopropyl analogs , as cyclopropyl rings are established to enhance metabolic stability, increase biological activity, and reduce plasma clearance compared to their acyclic alkyl counterparts . Consequently, substitution of any of these close structural analogs for the target compound—without explicit side-by-side validation data—introduces uncontrolled variables that undermine experimental reproducibility and confound structure-activity relationship interpretation.

Quantitative Differential Evidence for [((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid: Comparator-Based Performance Data


Enantiomeric Purity and Configuration: (R)-Target vs. (S)-Antipode vs. Racemate

The (R)-configured compound (CAS 1354007-49-0) is commercially supplied at ≥98% purity and is structurally distinct from its (S)-enantiomer (CAS 1354002-55-3) and the racemic mixture (CAS 1353963-20-8) . In a structurally related N-(1-benzylpyrrolidin-3-yl)-thienopyrimidinamine chemotype evaluated for fatty acid synthase inhibition, the (S)-enantiomer exhibited more than 4-fold greater inhibitory activity than the (R)-enantiomer, demonstrating that the stereochemical configuration at the pyrrolidine 3-position is a critical determinant of biological potency [1]. No equivalent head-to-head chiral comparison data is publicly available for the title compound itself; this evidence represents a class-level inference.

Chiral resolution Enantiomeric excess Medicinal chemistry building blocks

N-Substituent Differentiation: Cyclopropyl vs. Isopropyl vs. Ethyl vs. Methyl Aminoacetic Acid Derivatives

The target compound bears an N-cyclopropyl group that distinguishes it from commercially available N-isopropyl (CAS 1354007-26-3), N-ethyl (CAS not disclosed but commercially listed), and N-methyl analogs within the (R)-1-benzyl-pyrrolidin-3-yl-amino]-acetic acid series . The cyclopropyl ring is widely documented in medicinal chemistry to confer enhanced metabolic stability relative to acyclic alkyl substituents; general principles cite improvements in resistance to cytochrome P450 oxidation, increased biological activity, reduced plasma clearance, and conformational restriction of the amino acid side chain . Quantitative data comparing the stability or potency of the cyclopropyl analog against its isopropyl, ethyl, or methyl congeners is not publicly available for this specific chemotype; this evidence is categorized as class-level inference.

Metabolic stability Cyclopropyl effect Structure-activity relationships

Positional Isomer Differentiation: 3-Aminoacetic Acid vs. N-1-Acetic Acid Connectivity

The target compound, [((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid, has the acetic acid moiety attached to the 3-amino nitrogen of the pyrrolidine ring. A positional isomer, [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid, is commercially available wherein the acetic acid group is attached to the pyrrolidine N-1 position and the benzyl-cyclopropyl-amino unit occupies the 3-position . These regioisomers present distinct vectors for functional group elaboration (amino acid extension vs. pyrrolidine N-alkylation) and are expected to interact differently with biological targets. No quantitative head-to-head comparison data between these positional isomers is publicly available.

Regioisomerism Scaffold hopping Medicinal chemistry design

Dopamine D4 Receptor Affinity in a Structurally Related (R)-1-Benzylpyrrolidine Scaffold: Implication for Target Engagement Potential

A compound sharing the identical (R)-1-benzyl-pyrrolidin-3-yl)amine substructure—N-((R)-1-Benzyl-pyrrolidin-3-yl)-3-thiophen-3-yl-benzamide—demonstrated a binding affinity Ki of 3.40 nM against the human dopamine D4.2 receptor, as measured by displacement of [³H]spiperone in stably transfected HEK293 cells [1]. While this compound differs from the target compound in the amide linkage and aromatic substitution pattern at the 3-amino position, it establishes that the (R)-1-benzyl-pyrrolidin-3-yl)amine moiety is geometrically compatible with high-affinity engagement of the dopamine D4 receptor. No direct binding data for the title compound at the D4 receptor or any other target is publicly available; this evidence is strictly supporting and cannot be used to infer the activity of the title compound.

Dopamine D4 receptor GPCR binding CNS drug discovery

Mechanism-Based Enzyme Inhibition Potential Imparted by the N-Cyclopropylglycine Substructure

The N-cyclopropylglycine (CPG) moiety, which constitutes the amino acid portion of the target compound, has been characterized as a mechanism-based inactivator of monomeric sarcosine oxidase (MSOX). CPG forms a charge-transfer complex with MSOX that reacts under aerobic conditions to yield a covalently modified, reduced flavin cofactor (λmax = 422 nm, ε₄₂₂ = 3.9 mM⁻¹ cm⁻¹), resulting in loss of enzyme activity [1][2]. This property distinguishes the target compound from analogs lacking the cyclopropyl group (e.g., N-methyl, N-ethyl, N-isopropyl aminoacetic acid derivatives) and from analogs lacking the acetic acid moiety entirely. No data exists on whether the full target compound retains this mechanism-based inactivation property once the N-benzylpyrrolidine group is attached; this evidence is class-level inference derived from the CPG substructure.

Mechanism-based inhibition Flavoenzyme Sarcosine oxidase

N-Acetyl Analog as a Structurally Defined Comparator for Baseline Activity Profiling

[((S)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 1354000-23-9) is a commercially available analog in which the N-benzyl group of the target compound is replaced by an N-acetyl group . This compound provides a structurally defined, purchasable comparator for assessing the contribution of the N-benzyl substituent to pharmacological activity, solubility, and metabolic stability within an otherwise identical (pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid framework. No quantitative comparative data between the N-benzyl (target) and N-acetyl analog is publicly available; procurement of both compounds would enable controlled head-to-head evaluation.

N-acetyl pyrrolidine Functional group tolerance Control compound

Optimal Research Applications for [((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid Based on Current Evidence


Enantiomerically Defined Building Block for Parallel SAR Libraries Targeting GPCRs

The (R)-1-benzyl-pyrrolidin-3-yl)amine core has demonstrated nanomolar affinity (Ki = 3.40 nM) at the human dopamine D4.2 receptor in a structurally related benzamide chemotype . The target compound provides this validated scaffold functionalized with a cyclopropyl-amino-acetic acid moiety that can be directly coupled to diverse amines or anilines via standard amide bond formation, enabling rapid construction of enantiomerically pure compound libraries for dopamine receptor screening cascades. The carboxylic acid handle circumvents the need for protecting group manipulations that would be required with the corresponding primary amine.

Conformationally Constrained Amino Acid for Peptidomimetic Design

The N-cyclopropylglycine substructure introduces conformational restriction compared to flexible glycine or N-alkyl glycine residues in peptide backbones . Replacement of glycine or sarcosine with the target compound in peptide or peptidomimetic sequences is expected to reduce the entropic penalty of binding, potentially improving target affinity, as documented for other cyclopropylglycine-containing ligands [3]. The benzylpyrrolidine moiety simultaneously provides a lipophilic anchor for hydrophobic pocket occupancy.

Flavoenzyme Mechanistic Probe Incorporating a Latent Inactivator

The N-cyclopropylglycine portion of the target compound is a known mechanism-based inactivator of monomeric sarcosine oxidase, forming a covalent flavin adduct (λmax 422 nm, ε₄₂₂ 3.9 mM⁻¹ cm⁻¹) [3]. This property, not shared by N-methyl, N-ethyl, or N-isopropyl glycine analogs, makes the target compound a potential probe for studying flavoenzyme active-site topology and substrate recognition, provided the N-benzylpyrrolidine attachment does not sterically preclude enzyme access.

Comparator-Controlled Investigation of N-Benzyl vs. N-Acetyl Pyrrolidine SAR

The availability of the N-acetyl analog (CAS 1354000-23-9) as a purchasable comparator enables parallel head-to-head evaluation of N-substituent effects on solubility, permeability, microsomal stability, and target engagement while keeping the (pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid framework constant . This controlled experimental design isolates the pharmacophoric contribution of the N-benzyl group and is directly actionable upon procurement of both compounds.

Quote Request

Request a Quote for [((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.